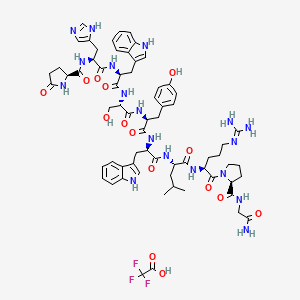

Triptorelin (trifluoroacetate salt)

Description

Decapeptide Structure and Analogue Characteristics

Triptorelin (B344507) is a linear peptide composed of ten amino acids with the sequence pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. wikipedia.org As a GnRH analogue, its structure is very similar to the native hormone, with a key modification that enhances its stability and potency. researchgate.net The trifluoroacetate (B77799) salt form of triptorelin is a common preparation for its use. cymitquimica.combertin-bioreagent.com

The most significant modification in triptorelin's structure compared to native GnRH is the substitution of the glycine (B1666218) residue at position 6 with a D-tryptophan residue. researchgate.netresearchgate.net This change from a naturally occurring L-amino acid to its D-isomer makes the peptide more resistant to enzymatic degradation. wikipedia.org This increased stability is a crucial factor contributing to its prolonged half-life and enhanced biological activity. wikipedia.orgresearchgate.net

Relation to Endogenous GnRH

Triptorelin is designed to mimic the action of endogenous GnRH at its receptor. nih.gov Native GnRH has a very short half-life in the body, lasting only a few minutes. nih.gov This pulsatile release is essential for normal reproductive function. Triptorelin, by its nature as an agonist, initially stimulates the GnRH receptor in a similar manner to the endogenous hormone. patsnap.com

The synthetic modifications in triptorelin, particularly the D-tryptophan substitution, result in a significantly more potent molecule than native GnRH. nih.govoup.com This enhanced potency is attributed to two main factors: a higher binding affinity for the GnRH receptor and increased resistance to enzymatic breakdown. wikipedia.orgoup.com Studies have shown that triptorelin has a markedly higher releasing activity for both LH and FSH compared to native GnRH. nih.gov For instance, one study noted that triptorelin had 13-fold higher releasing activity for LH and 21-fold higher releasing activity for FSH. nih.gov Another study reported a Ki value of 0.3 nM for triptorelin binding to the human GnRH receptor. bertin-bioreagent.comglpbio.cn

| Compound | Relative Potency (EC50) in vitro | Half-life |

| Endogenous GnRH | 0.054 nM | 2 to 4 minutes nih.gov |

| Triptorelin | 0.019 nM | ~4 hours nih.gov |

| Buserelin | 0.031 nM | 1.3 hours nih.gov |

| Naferelin | Not Available | 3 to 4 hours nih.gov |

| Leuprolide | Not Available | 3.6 hours nih.gov |

Context of GnRH Agonist Research

The development of GnRH agonists like triptorelin was a significant advancement in medicine, stemming from the discovery and synthesis of GnRH in 1971. oup.com The initial goal of GnRH analog research was to create more potent and longer-acting versions of the natural hormone to modulate sex steroid-dependent conditions. contemporaryobgyn.net Researchers synthesized thousands of GnRH analogs, focusing on modifications that would increase receptor affinity and resistance to degradation. oup.com The substitution at position 6 was a key breakthrough in achieving this goal. researchgate.net This research has led to the development of treatments for a variety of conditions, including hormone-dependent cancers and certain reproductive disorders. contemporaryobgyn.netwikipedia.org

Properties

Molecular Formula |

C66H83F3N18O15 |

|---|---|

Molecular Weight |

1425.5 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1 |

InChI Key |

KHNZXCLOURPVAS-OYLNGHKZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Gonadotropin-Releasing Hormone Receptor (GnRHR) Interaction Dynamics

The therapeutic effects of Triptorelin (B344507) are initiated by its binding to GnRH receptors, which are G protein-coupled receptors located on pituitary gonadotroph cells. nih.gov Continuous exposure to Triptorelin leads to a biphasic response: an initial transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of gonadotropin release due to receptor desensitization and downregulation. nih.gov

Triptorelin exhibits a high binding affinity for the GnRH receptor. Studies using Chinese Hamster Ovary (CHO) cells expressing the human GnRHR have determined its binding affinity (Ki) to be in the sub-nanomolar range. This high affinity is a key factor in its potency as a GnRH agonist. The binding affinity can, however, vary depending on the experimental conditions and cell systems used. For instance, while some studies report a sub-nanomolar affinity, others have placed it around 2 nM under different conditions, such as with isolated cell membrane suspensions. nih.gov

Table 1: Triptorelin Binding Affinity for Human GnRH Receptor

| Parameter | Value | Cell Line | Source |

|---|

This table is interactive. Click on the headers to sort.

The binding properties of [125I]-triptorelin itself to CHO cells stably expressing the human GnRH receptor have been quantified, providing a baseline for understanding the kinetics of this class of compounds. nih.gov

The association rate constant (kon) describes the rate at which the ligand binds to the receptor to form a complex. For [125I]-triptorelin, traditional kinetic radioligand-binding assays have established a clear association rate. nih.gov

The dissociation rate constant (koff) represents the rate at which the ligand-receptor complex breaks apart. This parameter is particularly important as it is the reciprocal of the drug-target residence time.

The kinetic equilibrium dissociation constant (KD) can be calculated from the ratio of the dissociation and association rate constants (koff/kon). This value provides a measure of the affinity of the ligand for the receptor under kinetic conditions.

Table 2: Kinetic Receptor-Binding Parameters of [125I]-Triptorelin

| Kinetic Parameter | Value | Unit | Source |

|---|---|---|---|

| Association Rate (kon) | 0.4 ± 0.1 | nM-1·min-1 | nih.gov |

| Dissociation Rate (koff) | 0.05 ± 0.0004 | min-1 | nih.gov |

This table is interactive. Click on the headers to sort.

Drug-target residence time, which is the reciprocal of the dissociation rate constant (1/koff), is an increasingly recognized parameter in drug discovery for its potential to predict in vivo efficacy. nih.gov A longer residence time implies that the drug-receptor complex is more stable and exists for a longer duration, which can lead to a more sustained biological effect. The kinetic parameters determined for GnRH agonists have shown that their residence times can vary significantly, ranging from a few minutes to over two hours for different compounds in this class. nih.gov This variation highlights the importance of not only receptor affinity but also the kinetics of the drug-receptor interaction in determining the pharmacological profile of a GnRH agonist like Triptorelin.

Comparative Receptor Binding with Other GnRH Analogs

Triptorelin's efficacy is rooted in its high affinity for the gonadotropin-releasing hormone receptor (GnRHR) compared to both the endogenous GnRH and other synthetic analogs. This enhanced binding affinity, coupled with greater resistance to enzymatic degradation, results in a more potent and sustained biological response.

Research comparing various GnRH agonists has demonstrated that Triptorelin is among the most potent in its class. In studies evaluating testosterone (B1683101) suppression in the treatment of prostate cancer, Triptorelin has been shown to achieve lower mean testosterone levels compared to other LHRH agonists like goserelin (B1671991) and leuprolide mdpi.com. This suggests a more profound and sustained downregulation of the HPG axis, which can be attributed to its receptor binding characteristics.

A detailed kinetic analysis of 12 different GnRH peptide agonists revealed a range of binding affinities and residence times at the human GnRH receptor. While nafarelin exhibited the highest affinity (Ki = 0.06 nM), Triptorelin also demonstrated a high, sub-nanomolar binding affinity nih.gov. The study highlighted that the binding kinetics of these agonists were more varied than their equilibrium affinities, suggesting that the duration of the drug-receptor interaction is a critical determinant of their biological activity nih.gov.

| GnRH Analog | Binding Affinity (Ki) for hGnRH Receptor (nM) |

|---|---|

| Nafarelin | 0.06 |

| Triptorelin | Sub-nanomolar |

| GnRH (native) | 13 |

Data sourced from a study characterizing 12 GnRH peptide agonists nih.gov.

While the primary therapeutic effects of Triptorelin are mediated through the classical GnRH-I receptor found in the pituitary gland, the existence of a second receptor subtype, GnRH-II receptor, in various peripheral tissues, including reproductive organs and cancer cells, has led to investigations into Triptorelin's interactions with both receptor types.

Studies have shown that GnRH-I and GnRH-II and their respective receptors can have different expression patterns and downstream effects in various cell types. In human ovarian cells, for instance, GnRH-I analogs can have a biphasic effect on its own mRNA expression, while GnRH-II appears to have a purely inhibitory effect on receptor expression nih.gov.

Research comparing the potency of various GnRH analogs has found that GnRH-II-like analogues are less potent than Triptorelin researchgate.netresearchgate.net. This suggests that Triptorelin has a stronger interaction with the GnRH-I receptor, which is the primary target for its therapeutic effects on the HPG axis. In studies using human cancer cell lines expressing both GnRH-I and GnRH-II receptors, the antiproliferative effects of GnRH analogs are observed, indicating that both receptor types can be targets for these compounds mdpi.com. However, the superior potency of Triptorelin in many therapeutic applications points to its optimized interaction with the GnRH-I receptor.

Gonadorelin is the synthetic form of the native human GnRH. Triptorelin, as a synthetic analog, was designed to have a higher affinity for the GnRH receptor and a longer half-life than Gonadorelin. The structural modification in Triptorelin, specifically the substitution of the glycine (B1666218) at position 6 with a D-tryptophan, significantly enhances its receptor binding affinity and protects it from rapid enzymatic degradation nih.gov.

This increased affinity translates to a more potent biological response. Animal studies have demonstrated that Triptorelin has a significantly higher releasing activity for both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) compared to native GnRH eurospe.org. While direct comparative studies providing specific Ki values for Triptorelin versus Gonadorelin are not always detailed in clinical literature, the principle that GnRH agonists have a substantially higher binding affinity—potentially up to 1000-fold greater—is well-established nih.gov. This heightened affinity is a cornerstone of Triptorelin's mechanism of action, allowing for a more sustained and profound initial stimulation of the GnRH receptor compared to the pulsatile action of the naturally occurring Gonadorelin nih.gove-apem.orgnih.gov.

Downstream Intracellular Signaling Pathways and Regulatory Effects

The binding of Triptorelin to the GnRH receptor initiates a cascade of intracellular events that ultimately lead to its characteristic biphasic effect on gonadotropin release.

Upon initial administration, Triptorelin binds to and activates GnRH receptors on the pituitary gonadotrophs, mimicking the action of endogenous GnRH researchgate.netresearchgate.net. This leads to a transient but significant increase in the synthesis and release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) researchgate.netresearchgate.netnih.gov. This initial stimulatory phase is often referred to as the "flare-up" effect researchgate.netresearchgate.net. The surge in LH and FSH, in turn, stimulates the gonads to produce sex steroids, leading to a temporary increase in testosterone levels in males and estradiol (B170435) levels in females eurospe.orgnih.gov. This flare-up is a predictable and well-documented consequence of initiating therapy with a GnRH agonist like Triptorelin researchgate.netresearchgate.net.

Following the initial surge, the continuous and non-pulsatile stimulation of the GnRH receptors by Triptorelin leads to a state of receptor desensitization and downregulation researchgate.netresearchgate.netnih.gov. This is a key aspect of its therapeutic effect. The constant presence of the agonist leads to the uncoupling of the receptor from its intracellular signaling pathways and a reduction in the number of receptors on the cell surface researchgate.net. Consequently, the pituitary gonadotrophs become refractory to further stimulation by both Triptorelin and endogenous GnRH researchgate.net.

This desensitization results in a profound and sustained suppression of LH and FSH secretion researchgate.neteurospe.orgresearchgate.net. The reduction in gonadotropin levels, in turn, leads to a significant decrease in the production of gonadal steroids, achieving a state of medical castration eurospe.org. This suppression of the HPG axis is the therapeutic goal in conditions such as hormone-dependent prostate cancer and endometriosis researchgate.netresearchgate.net.

While the primary actions of Triptorelin are on the HPG axis, evidence suggests that its influence extends to other hormonal and signaling pathways. GnRH receptors are found in various extra-pituitary tissues, including the brain, reproductive organs, and various cancer cells, indicating a broader physiological role for GnRH signaling nih.gov.

Research indicates that Triptorelin may differentially activate downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), protein kinase C (PKC), and calcium-calmodulin cascades, depending on the cellular context and receptor density mdpi.commdpi.comresearchgate.netnih.govresearchgate.netnih.gov. These pathways are crucial for a variety of cellular processes, including proliferation, differentiation, and apoptosis.

Furthermore, there is growing interest in the neuroendocrine effects of GnRH analogs like Triptorelin. GnRH receptors have been identified in brain regions outside of the hypothalamus, such as the hippocampus and amygdala, suggesting a potential role in cognitive and emotional processes eurospe.orglsu.edu. Studies have also investigated the interaction of Triptorelin with other hormonal systems. For example, some research has explored the combined effect of Triptorelin and recombinant human growth hormone (rhGH) in certain conditions, suggesting a potential interplay between the GnRH and growth hormone axes. These findings highlight the complexity of Triptorelin's mechanism of action and suggest that its therapeutic effects may be mediated by a wider range of signaling pathways than previously understood.

Direct Effects on Cell Proliferation and Apoptosis in Receptor-Expressing Cells

Triptorelin (trifluoroacetate salt), a synthetic agonist of gonadotropin-releasing hormone (GnRH), exerts direct effects on receptor-expressing cells, leading to the inhibition of cell proliferation and the induction of apoptosis. These actions are mediated through a complex interplay of various intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

Triptorelin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial regulators of cell growth, differentiation, and survival. Specifically, triptorelin can impede the MAPK pathway activated by estradiol, leading to a reduction in the expression of the immediate-early gene c-fos, a key downstream target involved in cell proliferation nih.gov.

Furthermore, in human endometrial cancer cells, triptorelin activates the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK family often associated with cellular stress responses and apoptosis. oup.comnih.gov This activation is independent of protein kinase C (PKC) and the classical MAPK/ERK pathway. oup.com Studies have demonstrated a significant, dose-dependent increase in c-jun mRNA expression and c-Jun phosphorylation following triptorelin treatment. nih.gov In some cancer cell lines, the stress-activated p38 MAPK is also activated in response to GnRH analogs. aacrjournals.org The activation of the JNK pathway may be a key mechanism through which triptorelin exerts its anti-proliferative effects in certain cancer types. spandidos-publications.com

| Cell Line | Triptorelin Concentration | Effect on JNK/AP-1 Pathway | Reference |

| Ishikawa (Endometrial Cancer) | 100 nM | 41.7-fold increase in AP-1 activation | nih.gov |

| Hec-1A (Endometrial Cancer) | 100 nM | 48.6-fold increase in AP-1 activation | nih.gov |

| Ishikawa (Endometrial Cancer) | 100 nM | 17.6-fold increase in c-jun mRNA | nih.gov |

| Hec-1A (Endometrial Cancer) | 100 nM | 17.3-fold increase in c-jun mRNA | nih.gov |

| Ishikawa (Endometrial Cancer) | 100 nM | 68.5-fold increase in c-Jun phosphorylation | nih.gov |

| Hec-1A (Endometrial Cancer) | 100 nM | 60.2-fold increase in c-Jun phosphorylation | nih.gov |

Cell Cycle Regulation (e.g., G2/M Arrest)

A key mechanism by which triptorelin inhibits cell proliferation is through the induction of cell cycle arrest, specifically at the G2/M transition. Transcriptomic and proteomic analyses of cells treated with triptorelin have identified alterations in cell cycle pathways consistent with G2/M arrest. ed.ac.uk This phase of the cell cycle is tightly controlled by the activity of cyclin-dependent kinases (CDKs), particularly the Cyclin B1/CDK1 complex. nih.govnih.govplos.orgreactome.org The arrest at this checkpoint prevents cells from entering mitosis, thereby halting their division. The downregulation of key mitotic promoting factors is a likely mechanism for this triptorelin-induced arrest. nih.gov

| Cell Cycle Checkpoint | Key Regulatory Proteins | Effect of Triptorelin |

| G2/M Transition | Cyclin B1, CDK1 (Cdc2) | Induction of G2/M arrest |

Induction of Apoptotic Pathways

In addition to inhibiting proliferation, triptorelin can directly trigger programmed cell death, or apoptosis, in cancer cells. One of the identified mechanisms involves the inhibition of the Protein Kinase B (PKB)/Akt survival pathway. aacrjournals.org The reduction in PKB/Akt activity is linked to the activation of the stress-induced JNK pathway, which can promote apoptosis. aacrjournals.org

Furthermore, the apoptotic signaling induced by GnRH analogs can involve the intrinsic mitochondrial pathway. This is evidenced by the activation of pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) family, such as Bax. aacrjournals.org Activation of Bax leads to its translocation to the mitochondrial membrane, which is a critical step in initiating the caspase cascade. aacrjournals.org This ultimately leads to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis. mdpi.comencyclopedia.pubfrontiersin.org Studies have shown that treatment with triptorelin can lead to an increase in cleaved poly (ADP-ribose) polymerase (PARP), a marker of caspase-mediated apoptosis. ed.ac.uk

| Apoptotic Pathway | Key Molecules | Effect of Triptorelin/GnRH Analogs |

| Survival Pathway Inhibition | PKB/Akt | Inhibition |

| Intrinsic (Mitochondrial) Pathway | Bax (Bcl-2 family) | Activation |

| Caspase Cascade | Caspase-3, PARP | Activation and cleavage |

Nuclear Factor Kappa B (NF-κB) Survival Pathway Interactions

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, inflammation, and immunity, and its constitutive activation is a hallmark of many cancers. Triptorelin has been shown to interact with this pathway in a complex manner. Proteomic analysis of cells treated with triptorelin revealed an increase in phosphorylated NF-κB (p65). ed.ac.uk This suggests that in response to the anti-proliferative signals from triptorelin, cancer cells may activate the NF-κB survival pathway as a compensatory mechanism to promote their survival.

This hypothesis is supported by findings that the inhibition of NF-κB enhances the anti-proliferative effects of triptorelin. ed.ac.uk This indicates that the NF-κB pathway acts as a node for resistance to GnRH agonist-induced growth inhibition.

Antagonism of Growth Factor-Induced Mitogenic Signaling (e.g., Epidermal Growth Factor, Insulin-Like Growth Factor)

Triptorelin can antagonize the proliferative signals induced by growth factors such as Epidermal Growth Factor (EGF) and Insulin-Like Growth Factor (IGF). aacrjournals.orgnih.gov The signaling pathways of these growth factors, which often involve the activation of the MAPK/ERK and PI3K/Akt cascades, are frequently overactive in cancer and contribute to endocrine resistance. nih.govnih.gov Triptorelin has been shown to inhibit the EGF-induced activation of ERK1/2. aacrjournals.org This antagonistic effect on growth factor signaling is a key component of triptorelin's direct anti-tumor activity, as it disrupts the mitogenic stimuli that drive cancer cell growth.

Transcriptomic and Proteomic Profiling of Cellular Responses

Comprehensive analyses of gene and protein expression have provided significant insights into the cellular responses to triptorelin. Transcriptomic profiling reveals a dynamic response to the GnRH superagonist, with early to mid-phase changes (0.5–1.0 hours) primarily affecting transcription factors. ed.ac.uk Later changes (8–24 hours) involve the up- or downregulation of transcripts that encode for signaling molecules and the machinery of cell division. ed.ac.uk

Proteomic and phospho-proteomic arrays have corroborated these findings at the protein level, identifying changes in key signaling pathways. Pathway analysis of both transcriptomic and proteomic data has consistently pointed to the alteration of MAPK and cell cycle pathways, which aligns with the observed G2/M arrest and induction of apoptosis. ed.ac.uk Notably, these profiling studies have also highlighted the differential expression of gene transcripts within the NF-κB survival pathway, with an observed increase in phosphorylated NF-κB (p65) and IκBε in response to triptorelin treatment. ed.ac.uk These unbiased, large-scale analyses provide a holistic view of the molecular perturbations induced by triptorelin and have been instrumental in identifying the key signaling nodes and pathways that mediate its anti-proliferative and pro-apoptotic effects. nih.govmdpi.comnih.govmdpi.com

| Time Post-Triptorelin Treatment | Type of Change | Affected Molecules/Pathways |

| 0.5 - 1.0 hours | Transcriptomic | Transcription factors |

| 8 - 24 hours | Transcriptomic | Signaling and cell division machinery |

| 4 days | Proteomic | Increased phosphorylated NF-κB (p65) and IκBε |

Cell-Specific Responses and GnRHR Subtype Expression

The cellular response to Triptorelin (trifluoroacetate salt) is highly specific and contingent upon the cell type and the expression profile of gonadotropin-releasing hormone receptors (GnRHR). The primary mediator of Triptorelin's action is the classical type I GnRH receptor (GnRHR-I), a G protein-coupled receptor. However, the density of these receptors, their affinity for the ligand, and the specific intracellular signaling pathways they activate can vary significantly between different tissues, leading to diverse physiological outcomes.

Pituitary Gonadotrophs: In the anterior pituitary gland, gonadotroph cells exhibit the most well-characterized response to Triptorelin. These cells express high levels of GnRHR-I. nih.govtaylorandfrancis.com The initial binding of Triptorelin to these receptors mimics the action of endogenous GnRH, causing a transient surge in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov However, the sustained and continuous stimulation by Triptorelin leads to a profound desensitization and downregulation of the GnRHR-I on the gonadotroph surface. nih.gov This process involves receptor internalization and uncoupling from its downstream signaling pathways, ultimately resulting in a suppressed state of gonadotropin release. frontiersin.org

Prostate Cancer Cells: The effect of Triptorelin on prostate cancer cells is complex and demonstrates significant cell-line specificity, which is closely linked to GnRHR-I expression and binding affinity.

LNCaP Cells: This androgen-sensitive human prostate cancer cell line expresses GnRHR-I. oup.comresearchgate.netmdpi.com Studies have revealed a biphasic, dose-dependent response to Triptorelin. At lower concentrations, Triptorelin can stimulate cell proliferation. Conversely, at high concentrations, it exerts a significant inhibitory effect on cell growth. This dual action is correlated with the presence of both moderately high-affinity and low-affinity binding sites for Triptorelin on LNCaP cells. nih.gov

PC3 Cells: In contrast, the androgen-insensitive PC3 prostate cancer cell line, which also expresses GnRHR-I, is largely unresponsive to the antiproliferative effects of Triptorelin. oup.com This lack of response has been associated with the expression of only low-affinity binding sites for the compound. nih.gov

The signaling pathways activated by GnRHR in prostate cancer cells also differ from those in pituitary gonadotrophs, often involving Gαi proteins and the inhibition of adenylyl cyclase, which contributes to the direct anti-tumor effects. mdpi.comnih.gov

Breast Cancer Cells: A significant proportion of breast cancers, particularly the estrogen receptor (ER)-positive MCF-7 cell line, express GnRH receptors. nih.govpnas.org In these cells, Triptorelin can exert direct antiproliferative effects by interfering with growth factor signaling pathways. For instance, Triptorelin has been shown to inhibit estradiol-induced cell proliferation and the expression of the early response gene c-fos. oup.com While the antiproliferative effects are thought to be mediated through GnRHR-I, some research indicates that GnRH-II agonists may have even more potent inhibitory effects than Triptorelin in these cells. nih.gov

Ovarian Cancer Cells: The response of ovarian cancer cells to Triptorelin is critically dependent on the presence of GnRHR-I.

EFO-21 Cells: This cell line expresses GnRHR-I and demonstrates a proliferative response to Triptorelin. researchgate.netresearchgate.net

SK-OV-3 Cells: This cell line is reported to be negative for GnRHR-I expression. researchgate.netmdpi.com Consequently, it does not exhibit a proliferative response to Triptorelin. nih.govmdpi.com The antiproliferative effects observed in this cell line with other GnRH analogs suggest the potential involvement of a different receptor subtype, possibly the type II GnRH receptor. nih.gov Some conflicting studies have detected GnRHR mRNA in SK-OV-3 cells, which may be attributable to variations in cell line subclones or differing experimental methodologies. nih.gov

The following table summarizes the cell-specific responses to Triptorelin and the corresponding GnRHR expression:

| Cell Type | GnRHR Subtype Expressed | Observed Response to Triptorelin |

|---|---|---|

| Pituitary Gonadotrophs | GnRHR-I | Initial stimulation (flare) of LH and FSH secretion, followed by profound desensitization, receptor downregulation, and suppression of gonadotropin release. |

| LNCaP (Prostate Cancer) | GnRHR-I (high and low affinity sites) | Dose-dependent dual response: Proliferation at low concentrations, inhibition of proliferation at high concentrations. |

| PC3 (Prostate Cancer) | GnRHR-I (low affinity sites only) | Largely unresponsive to antiproliferative effects. |

| MCF-7 (Breast Cancer) | GnRHR-I | Inhibition of estradiol-induced cell proliferation. |

| EFO-21 (Ovarian Cancer) | GnRHR-I | Antiproliferative effects observed. |

| SK-OV-3 (Ovarian Cancer) | GnRHR-I negative (primarily) | No significant antiproliferative response to Triptorelin. |

Preclinical Pharmacological Investigations

In Vitro Pharmacological Studies

Effects on Gonadotropin Release from Dispersed Pituitary Cell Monolayers

In vitro studies using dispersed pituitary cell monolayers have been instrumental in characterizing the direct effects of triptorelin (B344507) on gonadotropin release. In primary cultures of anterior pituitary cells from female rats, triptorelin has demonstrated potent stimulatory effects on the release of Luteinizing Hormone (LH). Research has shown that triptorelin is significantly more active than native GnRH in this regard. geneesmiddeleninformatiebank.nl Specifically, triptorelin has been found to be 100-fold more active than native LHRH in stimulating LH release from these cultured rat pituitary cells. geneesmiddeleninformatiebank.nl

Further investigations have revealed the biphasic nature of triptorelin's action. While initial exposure leads to a surge in LH secretion, prolonged exposure results in a downregulation of the GnRH receptors, leading to a subsequent reduction in LH release. nih.gov This desensitization is a key aspect of its therapeutic mechanism in conditions requiring suppression of the pituitary-gonadal axis. One study demonstrated that triptorelin strongly reduces LH secretion by preventing the production of the LH-beta subunit. nih.gov

Anti-proliferative Activity in Cancer Cell Lines (e.g., Prostatic LNCaP, Ovarian, Endometrial)

Triptorelin has exhibited direct anti-proliferative effects on various cancer cell lines, suggesting a mechanism of action that extends beyond its hormonal effects.

Prostatic Cancer Cell Lines: In studies involving the human prostatic cancer cell line LNCaP, which is androgen-sensitive, triptorelin has demonstrated a dose-dependent inhibitory effect on cell proliferation. nih.gov At a high concentration (10⁻⁴ M), a significant inhibition of proliferation, ranging from 25% to 65%, was observed. nih.gov Interestingly, at a lower concentration (10⁻⁷ M), a proliferative effect of 42% was noted in a specific culture medium. nih.gov The androgen-unresponsive PC3 cell line, however, was largely unaffected by triptorelin. nih.gov The IC50 values for triptorelin's growth inhibition have been reported as 73.4 μM for LNCaP cells and 98.1 μM for PC3 cells. bertin-bioreagent.comcaymanchem.com

Ovarian and Endometrial Cancer Cell Lines: The anti-proliferative activity of triptorelin has also been observed in gynecological cancer cell lines. For the ovarian cancer cell line OVCAR-3, the IC50 for growth inhibition was reported to be 67.7 μM. bertin-bioreagent.comcaymanchem.com In human endometrial cancer cell lines, such as HEC-1A and Ishikawa, triptorelin has been shown to directly inhibit proliferation in a time- and dose-dependent manner. nih.gov

| Cell Line | Cancer Type | IC50 Value (μM) |

| LNCaP | Prostatic | 73.4 bertin-bioreagent.comcaymanchem.com |

| PC3 | Prostatic | 98.1 bertin-bioreagent.comcaymanchem.com |

| OVCAR-3 | Ovarian | 67.7 bertin-bioreagent.comcaymanchem.com |

Evaluation of Toxicity and Cell Cycle Modifications in Cultured Cells

Investigations into the cellular mechanisms underlying the anti-proliferative effects of triptorelin have included assessments of its toxicity and impact on the cell cycle. In LNCaP prostatic cancer cells, the inhibitory effects of triptorelin at high concentrations are associated with modifications in the cell cycle. nih.gov Analysis has shown that triptorelin can induce cell cycle arrest, contributing to its anti-proliferative action. nih.gov Studies on androgen-independent LNCaP-AI cells, a more aggressive subline, have shown that androgens can suppress their growth by inducing cell cycle arrest at the G1 phase. nih.gov While specific data on triptorelin-induced cell cycle arrest percentages in LNCaP cells from the provided search results is limited, the general mechanism of action through cell cycle modulation is supported. nih.govnih.gov

In Vivo Animal Model Studies

Pharmacodynamic and Pharmacokinetic Evaluation in Healthy Animal Models (e.g., Rats, Dogs, Monkeys)

The pharmacokinetics and pharmacodynamics of triptorelin have been evaluated in several animal models, providing crucial data on its absorption, distribution, metabolism, and excretion, as well as its physiological effects.

Rats: In rats, following intramuscular injection of a slow-release formulation of triptorelin acetate (B1210297), the pharmacokinetic profile is characterized by an initial peak in plasma concentrations, followed by a sustained release. nih.gov This leads to an initial surge in testosterone (B1683101) levels, which then rapidly decline to castration levels within approximately 5 days. nih.gov The half-life of triptorelin in rats has been reported to be less than 6 hours. hres.ca

Dogs: Pharmacokinetic studies in dogs have shown that after subcutaneous administration, triptorelin has a bioavailability of approximately 100%. hres.ca The half-life in dogs is around 2 hours. hres.ca Following intramuscular injection of a 1-month formulation, a transient increase in LH and testosterone is observed for 1-5 days, followed by suppression for 30-40 days. fda.gov

Monkeys: In cynomolgus monkeys, intramuscular injections of a slow-release formulation of triptorelin did not show adverse maternal or embryotoxic effects. hres.ca General toxicity studies of up to 6 months in monkeys have shown that the toxic effects are consistent with the expected physiological actions of triptorelin, including a decrease in serum LH, estradiol (B170435), and progesterone (B1679170) levels, and suppression of ovarian function. fda.gov

| Animal Model | Route of Administration | Key Pharmacokinetic/Pharmacodynamic Findings |

| Rat | Intramuscular (slow-release) | Initial testosterone surge, followed by castration levels within 5 days. nih.gov Half-life < 6 hours. hres.ca |

| Dog | Subcutaneous | Bioavailability ~100%. hres.ca Half-life ~2 hours. hres.ca |

| Dog | Intramuscular (1-month formulation) | Transient LH and testosterone increase (1-5 days), followed by suppression (30-40 days). fda.gov |

| Monkey | Intramuscular (slow-release) | No adverse maternal or embryotoxic effects observed. hres.ca |

Evaluation of Luteinizing Hormone (LH) and Estradiol (E2) Secretion Regulation

A primary pharmacodynamic effect of triptorelin is the regulation of gonadotropin and sex steroid secretion. In female rats, subcutaneous administration of triptorelin leads to a dose-dependent decrease in LH levels by day 14, resulting from the desensitization of GnRH receptors. nih.gov This, in turn, leads to a decrease in estradiol levels and atrophy of the reproductive organs. fda.gov In female dogs, GnRH agonists like deslorelin (B1574756) initially cause a marked increase in LH and FSH, followed by pituitary desensitization and a collapse in these hormone levels. researchgate.net This leads to a subsequent decrease in progesterone and 17β-estradiol (E2). mdpi.comvin.com In female monkeys, chronic treatment with a GnRH agonist has been shown to abolish, diminish, or delay the estrogen-induced LH surge, indicating that the pituitary gland's response to estrogen is inhibited by prolonged exposure to the agonist. nih.gov

Sustained Decrease in Follicle-Stimulating Hormone (FSH) and LH Secretion

Triptorelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), functions by interacting with GnRH receptors in the pituitary gland. patsnap.com Its mechanism of action involves an initial, transient stimulation of the pituitary, leading to a surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.comnih.govnih.gov However, the continuous and prolonged administration of triptorelin leads to the desensitization and downregulation of these pituitary GnRH receptors. patsnap.comnih.gov This sustained action results in a profound and lasting suppression of LH and FSH secretion. patsnap.comnih.govnih.gov

This process of pituitary desensitization is dose-dependent. nih.gov Preclinical studies in immature male rats have demonstrated triptorelin's potent activity, showing it to have a 13-fold higher LH-releasing activity and a 21-fold higher FSH-releasing activity than native GnRH. fda.govtrelstar.com Following this initial stimulation, a significant and sustained decrease in gonadotropin levels is observed. nih.govfda.gov This suppression of the pituitary-gonadal axis is a key pharmacological effect of continuous triptorelin administration. trelstar.com In clinical settings involving patients with central precocious puberty, treatment with a 6-month formulation of triptorelin resulted in a significant reduction of LH and FSH levels compared to baseline. nih.gov

Reduction of Gonadal Steroidogenesis

The triptorelin-induced suppression of LH and FSH secretion directly impacts the function of the gonads, leading to a significant reduction in steroidogenesis. patsnap.com In males, the decrease in LH levels results in diminished testosterone production by the testes. patsnap.commdpi.com Similarly, in females, the reduction in gonadotropins leads to a decrease in estrogen synthesis by the ovaries. patsnap.com This effect, often termed "chemical castration," is a primary therapeutic outcome of continuous GnRH agonist administration. nih.gov

Preclinical and clinical studies have consistently demonstrated this effect. In male rats, a single injection of a long-acting triptorelin formulation caused an initial testosterone increase, which then rapidly decreased to and was maintained at castration levels. fda.gov Studies in men with prostate cancer show that sustained-release formulations of triptorelin effectively reduce testosterone to castrate levels (defined as <50 ng/dl), with many patients achieving even lower levels (<20 ng/dl). nih.gov In girls with central precocious puberty, triptorelin treatment has been shown to be effective in reducing serum estradiol (E2) levels. nih.gov This reduction in gonadal steroid production is the fundamental mechanism by which triptorelin exerts its therapeutic effects in hormone-dependent conditions. patsnap.com

Table 1: Summary of Triptorelin's Effects on Gonadotropin and Steroid Hormone Levels An interactive data table should be generated here.

| Hormone | Initial Effect | Sustained Effect | Affected Gonadal Steroid | Animal Model/Species | Reference(s) |

|---|---|---|---|---|---|

| Luteinizing Hormone (LH) | Stimulation/Surge | Sustained Decrease/Suppression | Testosterone (males), Estrogen (females) | Rats, Humans | patsnap.comnih.govnih.govfda.gov |

| Follicle-Stimulating Hormone (FSH) | Stimulation/Surge | Sustained Decrease/Suppression | Estrogen (females) | Rats, Humans | patsnap.comnih.govnih.govfda.gov |

| Testosterone | Transient Increase | Sustained Decrease (to castrate levels) | N/A | Rats, Humans | nih.govfda.govmdpi.com |

| Estradiol (E2) | N/A (indirect effect) | Sustained Decrease | N/A | Humans | patsnap.comnih.gov |

Effects on Reproductive Physiology in Specific Animal Models

In swine, triptorelin is utilized to synchronize ovulation, which is a critical component of fixed-time artificial insemination (FTAI) protocols in commercial production. mdpi.com The administration of a triptorelin-containing gel intravaginally induces a surge in LH, which in turn triggers and synchronizes ovulation among treated sows. nih.govdovepress.com

Studies have shown that the timing of administration is crucial for efficacy. When administered 96 hours post-weaning, triptorelin effectively induced ovulation. mdpi.comnih.govnih.gov In one study, 57.9% of sows treated 96 hours post-weaning ovulated within 48 hours, compared to 34.2% of control sows. nih.govresearchgate.net Another trial found that a higher dose of triptorelin given at the same 96-hour post-weaning interval induced 81% of sows to ovulate within 48 hours. nih.gov The success of ovulation induction with triptorelin is also influenced by the follicular status of the sow at the time of treatment, with adequate follicle development being necessary for a successful response. nih.govresearchgate.net The use of triptorelin for FTAI can result in comparable farrowing rates and litter sizes to standard insemination protocols while reducing the number of inseminations required. mdpi.comnih.gov

Table 2: Efficacy of Triptorelin in Swine Ovulation Synchronization An interactive data table should be generated here.

| Treatment Group | Timing of Administration | Percentage of Sows Ovulating within 48h | Farrowing Rate | Reference(s) |

|---|---|---|---|---|

| Triptorelin Gel (100 µg) | 96 h post-weaning | 57.9% | Similar to control | nih.govresearchgate.net |

| Control (untreated) | N/A | 34.2% | Similar to treated | nih.govresearchgate.net |

| Triptorelin Gel (200 µg) | 96 h post-weaning | 81% | 82.5% (with SFT-AI) | nih.gov |

| Control (weaned) | N/A | N/A | 80.1% | nih.gov |

In mouse models, the effects of triptorelin on follicle development and receptor expression appear to be complex. One study investigating active immunization with triptorelin found that it could enhance the expression levels of FSH receptor (FSHR) and LH receptor (LHR) proteins in the ovary. jcu.cz This was associated with an increase in the numbers of primordial, primary, secondary, and mature follicles compared to a control group. jcu.cz The same study reported that triptorelin immunization led to dose-dependent increases in ovarian weight and follicle dimensions. jcu.cz

Conversely, other research highlights the role of FSH as critical for the development of antral follicles. nih.gov Studies on mice with null mutations for the FSH receptor show that follicle development progresses past the primordial stage but is arrested before antrum formation. nih.gov Triptorelin's primary long-term effect is the suppression of FSH, which would be expected to inhibit later stages of follicle development. patsnap.comnih.gov Indeed, studies in female mice using the GnRH agonist goserelin (B1671991) acetate resulted in decreased ovarian weights and an absence of corpora lutea, indicative of suppressed follicular maturation and ovulation. mdpi.com

Preclinical Toxicology Studies Pertaining to Pharmacological Activity

Preclinical toxicology studies of triptorelin in various animal species have shown effects that are consistent with its primary pharmacological action of suppressing the pituitary-gonadal axis. fda.gov

The sustained hypoestrogenic state induced by continuous triptorelin administration leads to atrophic changes in female reproductive tissues. In female mice, treatment with a GnRH agonist resulted in decreased uterine and ovarian weights. mdpi.com In a study on mice treated with chemotherapy agents, co-administration of triptorelin was shown to prevent the destructive effects on utero-ovarian tissue, suggesting a protective effect derived from suppressing follicular activity. nih.gov This suppression, however, when prolonged, is the direct cause of atrophic changes. In male rats, long-term treatment led to testicular changes, including tubular atrophy, which were only partially reversible after cessation of the drug. fda.gov

Comparative In Vivo Activity of Triptorelin Analogs

The in vivo activity of triptorelin has been compared with various other gonadotropin-releasing hormone (GnRH) analogs and different formulations to assess relative efficacy and pharmacokinetic profiles.

A study comparing triptorelin to a novel, more hydrophobic GnRH analog in cancer cell lines found that the new analog exhibited higher inhibitory efficiency. nih.gov This enhanced anticancer activity is hypothesized to be due to a stronger interaction with the GnRH receptor, facilitated by the insertion of two extra chemical groups between Leu7 and Arg8 of the peptide sequence. nih.gov Both triptorelin and the new analog were found to induce apoptosis in human breast and ovarian cancer cell lines in a dose-dependent manner. nih.gov

In the context of advanced prostate cancer, monthly administrations of triptorelin pamoate were compared to leuprolide acetate. researchgate.net While leuprolide achieved castrate levels of serum testosterone more rapidly (99.3% vs 91.2% of men at day 29), the rates were equivalent by day 57 (97.1% vs 97.7%). researchgate.net The cumulative maintenance of castration between days 29 and 253 was comparable for both treatments. researchgate.net Notably, the 9-month survival rate was significantly higher for the triptorelin group (97.0% vs 90.5%). researchgate.net

The formulation of triptorelin also impacts its in vivo activity. A study comparing a biodegradable silica-triptorelin acetate depot to a commercial formulation, Pamorelin® LA, in rats demonstrated that the silica (B1680970) depot resulted in a 5-fold lower maximum plasma concentration (Cmax). researchgate.net Despite this, the silica depot provided a comparable sustained release of triptorelin and an equivalent pharmacodynamic effect, maintaining testosterone suppression below the castration limit for the entire 91-day study period. researchgate.net

Furthermore, different brands of triptorelin have been evaluated for comparable efficacy. A double-blinded randomized clinical trial compared two brands, Microrelin and Diphereline, for their effectiveness in reducing prostate-specific antigen (PSA) and serum testosterone in prostate cancer patients. nih.gov The study concluded that both brands demonstrated similar efficacy in lowering PSA and testosterone concentrations at one, three, and six months post-intervention. nih.gov

Metabolic studies have also identified in vivo metabolites of triptorelin. A previously unreported metabolite, triptorelin (5-10), was detected in the urine of patients following administration, offering another point of comparison in metabolic pathways. mdpi.com

Table 2: Comparative In Vivo Activity and Efficacy of Triptorelin and Its Analogs/Formulations

| Comparison Agents | Study Focus | Key Findings |

|---|---|---|

| Triptorelin vs. New Hydrophobic GnRH Analog | Anticancer activity in vitro | The new analog showed higher inhibitory efficiency and anticancer activity than triptorelin. nih.gov |

| Triptorelin Pamoate vs. Leuprolide Acetate | Testosterone suppression in prostate cancer | Leuprolide had a faster onset of castration, but triptorelin showed a higher 9-month survival rate. researchgate.net |

| Silica-Triptorelin Acetate Depot vs. Pamorelin® LA | Pharmacokinetics and pharmacodynamics | The silica depot had a lower Cmax but provided comparable sustained release and testosterone suppression over 91 days. researchgate.net |

| Microrelin vs. Diphereline (brands of Triptorelin) | Efficacy in prostate cancer | Both brands showed similar efficacy in reducing PSA and testosterone levels over 6 months. nih.gov |

Advanced Research in Triptorelin Formulation and Delivery Systems

Strategies for Sustained and Controlled Release Formulations

To overcome the challenges associated with the delivery of peptide drugs like triptorelin (B344507), such as rapid degradation and the need for frequent injections, researchers have developed various sustained and controlled release formulations. nih.gov These systems are designed to protect the peptide from enzymatic degradation and to release it at a predetermined rate over an extended period, ranging from weeks to months. researchgate.netnih.gov

Poly(lactic-co-glycolic acid) (PLGA) is one of the most extensively studied biodegradable polymers for creating sustained-release drug delivery systems. nih.govmdpi.com Its biocompatibility, biodegradability, and tunable degradation rates make it an ideal candidate for encapsulating sensitive peptide molecules like triptorelin. nih.govmdpi.com PLGA microspheres are designed to release the encapsulated triptorelin over several weeks or months, following degradation of the polymer matrix. researchgate.netkinampark.com The most common method for encapsulating hydrophilic peptides like triptorelin into PLGA microspheres is the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique. nih.gov

The encapsulation efficiency (EE), which represents the amount of drug successfully entrapped within the microspheres, is a critical quality attribute. High EE is essential for a viable and efficient drug product. Several formulation and process parameters significantly influence the EE of triptorelin in PLGA microspheres.

Studies have shown that a high concentration of PLGA in the organic phase leads to a higher viscosity, which hinders the diffusion of the hydrophilic triptorelin into the external aqueous phase, thereby increasing EE. nih.gov Conversely, a low polymer concentration can result in lower EE. nih.gov The properties of the external aqueous phase also play a crucial role; for instance, the inclusion of NaCl in this phase has been shown to improve EE. nih.gov However, the addition of certain surfactants, such as Poloxamer 407 or Span 20, can decrease EE by competing with the peptide for interaction with the polymer at the interface or by increasing the aqueous solubility of triptorelin, allowing more of it to escape into the outer phase. nih.gov Through careful optimization of these parameters, researchers have successfully prepared PLGA microspheres with triptorelin encapsulation efficiencies exceeding 90%. nih.gov Another study identified an optimal formulation with an EE of 63.5% ± 3.4% and an average particle size of 35.3 ± 1.8 μm by systematically varying process parameters. jmst.org

Table 1: Factors Influencing Triptorelin Encapsulation Efficiency in PLGA Microspheres

| Parameter | Effect on Encapsulation Efficiency (EE) | Rationale | Source |

|---|---|---|---|

| PLGA Concentration | Higher concentration increases EE | Increases viscosity of the organic phase, reducing drug escape. | nih.gov |

| NaCl in Outer Water Phase | Presence increases EE | Reduces the osmotic gradient and drug partitioning to the external phase. | nih.gov |

| Inner Water Phase Volume | Affects EE | Influences the stability of the primary emulsion. | nih.gov |

| Co-encapsulated Surfactant (e.g., Span 20, Poloxamer 407) | Decreases EE | Increases drug solubility in the outer phase or hinders stabilizing film formation. | nih.gov |

A significant challenge in the development of PLGA-based microsphere formulations is the initial burst release, where a large fraction of the encapsulated drug is released rapidly after administration. kinampark.comnih.gov This phenomenon can shorten the intended duration of the therapeutic effect and potentially lead to undesirable effects. kinampark.com The primary causes of burst release are the presence of drug adsorbed on or located near the microsphere surface and the rapid initial diffusion of the drug through pores and channels in the polymer matrix. nih.govacs.org

Several strategies have been investigated to mitigate this effect. The choice of organic solvent used to dissolve the PLGA can influence the density of the resulting polymer matrix; for example, dichloromethane (B109758) (DCM) has been shown to produce denser matrices and less burst release compared to acetone. nih.gov Increasing the polymer concentration relative to the drug load can also reduce the burst effect, although this may be limited by dosing and viscosity constraints. acs.org

One study explored the use of water-soluble additives like glucose to modulate the release profile. bohrium.com It was found that incorporating glucose could increase the initial burst release but subsequently delay the later stages of drug release. bohrium.com This was attributed to a depression of the polymer's glass transition temperature (Tg), which allowed polymer chains to rearrange and heal the pores created during the initial phase, thereby slowing down further drug diffusion. bohrium.com The spatial distribution of the drug within the microsphere is also a critical factor; ensuring the drug is well-distributed within the polymer matrix rather than concentrated at the surface can significantly reduce the initial burst. kinampark.com

Table 2: Factors and Strategies to Mitigate Initial Burst Release of Triptorelin from PLGA Microspheres

| Factor/Strategy | Description | Mechanism | Source |

|---|---|---|---|

| Polymer Concentration | Increasing the PLGA to drug ratio. | Creates a denser matrix, reducing the amount of surface-associated drug. | acs.org |

| Solvent Selection | Using a better solvent for PLGA (e.g., DCM). | Forms a denser polymer matrix that is more resistant to early collapse and diffusion. | nih.gov |

| Addition of Excipients | Incorporating additives like glucose. | Can alter the polymer's thermal properties (Tg), leading to pore closure after the initial phase. | bohrium.com |

| Particle Size | Optimizing microsphere size. | Larger particles have a smaller surface area-to-volume ratio, which can reduce burst release. | kinampark.com |

| Drug Distribution | Achieving homogenous drug distribution. | Minimizes the amount of drug adsorbed on or near the particle surface. | kinampark.com |

The in vitro release of triptorelin from PLGA microspheres typically follows a multiphasic pattern. This often includes an initial burst release, followed by a lag phase where release is slow and primarily driven by drug diffusion through the polymer matrix. nih.gov The final phase is characterized by an accelerated release rate as the PLGA polymer undergoes bulk erosion due to hydrolysis. nih.gov Studies have demonstrated that triptorelin can be released in a controlled manner over extended periods, such as 45 to 63 days. nih.govjmst.org

The release kinetics are influenced by several factors, including the polymer's molecular weight and the lactide-to-glycolide (LA:GA) ratio. nih.govresearchgate.net A higher glycolide (B1360168) content leads to faster degradation and drug release due to its more hydrophilic nature. researchgate.net The stability of the peptide during encapsulation and throughout the release period is paramount. researchgate.net The acidic microenvironment created by the degradation of PLGA into lactic and glycolic acids can potentially compromise the stability of the encapsulated triptorelin. nih.gov

Accelerated in vitro release testing methods are being developed to predict real-time release profiles, which can span several months. researchgate.net These methods often involve adjusting parameters like temperature, pH, and the composition of the release medium to speed up the degradation and release processes while ensuring the stability of the peptide is not compromised. researchgate.net For example, one study found that a combination of elevated temperature (50 °C), a co-solvent, and a surfactant in a neutral buffer could achieve complete release in 14-21 days, correlating well with the 3- to 6-month real-time release profile. researchgate.net

An emerging and innovative approach for triptorelin delivery involves the use of microneedle platforms. tandfonline.comnih.govnih.gov Microneedles are microscopic needles that can painlessly penetrate the stratum corneum, the outermost layer of the skin, creating pathways for transdermal drug delivery. nih.gov This method offers a promising alternative to subcutaneous injections. nih.gov To achieve sustained release and protect the peptide from enzymatic degradation within the skin, triptorelin is first encapsulated into nanoparticles, which are then loaded into the microneedles. tandfonline.comnih.gov

Silk fibroin (SF), a protein derived from silkworm cocoons, has been identified as a highly suitable biomaterial for this application due to its biocompatibility, biodegradability, and excellent mechanical properties. tandfonline.comnih.govdovepress.com Researchers have developed SF-based nanoparticles to encapsulate triptorelin, which are then integrated into dissolving microneedles. tandfonline.comnih.gov

In this system, triptorelin is mixed with an aqueous solution of silk fibroin under shear force to form nanoparticles. tandfonline.comnih.gov This water-based process avoids the use of harsh organic solvents, which helps in maintaining the stability of the peptide. nih.gov The resulting nanoparticles, with a size of approximately 200 nm, effectively protect the encapsulated triptorelin from peptidases present in the skin. nih.govtandfonline.com These triptorelin-loaded nanoparticles are then concentrated into the tips of polymeric microneedles using a two-step pouring and centrifugation method. nih.govnih.gov

Upon application to the skin, the microneedles penetrate the stratum corneum, and the nanoparticle-loaded tips are implanted subcutaneously as the backing dissolves. nih.gov This platform has demonstrated a high triptorelin encapsulation efficiency of over 97% and a transdermal release of approximately 65%. nih.govnih.govtandfonline.com The system provides prolonged drug release and has been shown to increase the relative bioavailability of triptorelin in animal models. nih.govnih.gov The controlled release is manipulable by adjusting the β-sheet content within the silk fibroin structure, which in turn affects the degradation rate of the nanoparticles. nih.gov

Table 3: Research Findings on Triptorelin-Loaded Silk Fibroin Nanoparticle-Microneedle System

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Delivery System | Nanoparticle-loaded polymeric microneedles (NPs-MNs) | Painless, self-administrable alternative to injections for transdermal delivery. | tandfonline.comnih.govnih.gov |

| Nanoparticle Material | Silk Fibroin (SF) | Biocompatible, biodegradable, and protects the peptide from enzymatic degradation. | tandfonline.comnih.gov |

| Encapsulation Efficiency | 97.23% ± 1.95% | High drug loading achieved with an optimized drug:SF mass ratio (1:30). | tandfonline.com |

| Transdermal Release | ~65% | Demonstrates effective delivery of the drug through the skin barrier. | nih.govnih.gov |

| Release Mechanism | Sustained release from SF nanoparticles | Provides prolonged drug action and improved bioavailability. | nih.govnih.gov |

| Mechanical Properties | High β-sheet content ensures sufficient strength | Allows microneedles to effectively pierce the stratum corneum. | nih.govnih.gov |

Nanoparticle-Loaded Microneedle Platforms

Transdermal Drug Release Mechanisms

Transdermal delivery of triptorelin presents a non-invasive alternative to conventional injections, but the macromolecular and water-soluble nature of the peptide hinders its penetration through the skin's stratum corneum. nih.gov To overcome this barrier, researchers have developed innovative systems such as nanoparticle-loaded microneedles. nih.govnih.gov

One approach involves encapsulating triptorelin into silk fibroin nanoparticles, which are then embedded within polymeric microneedles. nih.govresearchgate.net These microneedles are engineered with sufficient mechanical strength to painlessly pierce the stratum corneum. nih.gov Once inserted into the skin, the microneedles dissolve, releasing the triptorelin-loaded nanoparticles into the dermal tissue. This mechanism significantly improves the skin permeability of triptorelin. nih.gov In-vitro studies using porcine skin demonstrated that this system could release approximately 65% of its triptorelin payload into the receptor chamber within 24 hours. nih.gov The incomplete release in the ex vivo model was attributed to the retention of triptorelin in the porcine skin due to the absence of microcirculation. nih.gov This nanoparticle-microneedle system not only facilitates the transport of triptorelin across the skin but also provides a platform for controlled release and protection from enzymatic degradation. tandfonline.com

Biodegradable Silica (B1680970) Depot Systems

Injectable depot systems offer a promising strategy for the long-term, sustained release of triptorelin. A notable development in this area is a biodegradable silica-based depot. nih.govnih.gov This system is composed of two main components: triptorelin acetate (B1210297) encapsulated within spray-dried silica microparticles, which are then combined with a silica sol containing silica nanoparticles to form a cohesive, injectable gel. nih.govresearchgate.net

This formulation is designed to be administered subcutaneously using standard 22–25 gauge needles, ensuring a minimally invasive procedure. nih.gov Upon injection, the depot forms a three-dimensional structure in the tissue, unlike the more spread-out microparticles of commercial formulations like Pamorelin®. nih.gov The release of triptorelin is governed by the biodegradation of the silica matrix. researchgate.net

In vivo pharmacokinetic and pharmacodynamic studies in male rats compared the silica depot to Pamorelin® over a 91-day period. nih.govaalto.fi The silica depot demonstrated a significantly lower peak plasma concentration (Cmax) and a sustained release profile comparable to the commercial product. nih.govnih.govresearchgate.net Throughout the 91-day study, plasma triptorelin concentrations remained detectable, and testosterone (B1683101) levels were kept below the human castration limit, indicating an equivalent pharmacodynamic effect. nih.govaalto.fi

Table 1: Comparative In-Vivo Pharmacokinetics of Triptorelin Formulations in Rats

| Parameter | Silica-Triptorelin Acetate Depot | Pamorelin® Injection |

| Peak Plasma Concentration (Cmax) | 5-fold lower than Pamorelin® nih.govresearchgate.net | Higher initial peak nih.govresearchgate.net |

| Release Profile | Sustained release over 91 days nih.gov | Comparable sustained release nih.gov |

| Pharmacodynamic Effect | Testosterone maintained below castration limit for 91 days nih.govaalto.fi | Equivalent pharmacodynamic effect nih.govaalto.fi |

Innovative Delivery Modalities and Associated Mechanisms

Transdermal Iontophoresis for Peptide Electrotransport

Transdermal iontophoresis is an active enhancement technique that uses a low-level electrical current to drive charged drug molecules across the skin. The feasibility of this method for delivering triptorelin has been evaluated in in vitro studies using porcine ear skin as a model membrane. nih.gov

The research demonstrated a direct relationship between the applied current and drug delivery. For instance, at a fixed triptorelin concentration of 3 mM, tripling the current density resulted in a corresponding threefold increase in the amount of peptide transported across the skin. nih.gov This highlights the current's role as a primary driving force for electrotransport.

Contributions of Electromigration and Electroosmosis

Iontophoretic transport is mediated by two primary mechanisms: electromigration (EM) and electroosmosis (EO). Electromigration is the direct movement of charged ions in an electric field, while electroosmosis is the bulk flow of solvent that can carry drug molecules with it. In the case of triptorelin, a cationic peptide, both mechanisms play a role. nih.gov

Table 2: Mechanisms of Triptorelin Transdermal Iontophoresis

| Transport Mechanism | Contribution to Delivery | Effect of Increased Concentration |

| Electromigration (EM) | Dominant (~80%) nih.gov | - |

| Electroosmosis (EO) | Secondary (~20%) nih.gov | Inhibited, leading to reduced overall delivery nih.gov |

Intravaginal Gel Formulations in Animal Models

Intravaginal administration represents another alternative route for triptorelin delivery, which has been explored in animal models for applications in reproductive management, such as synchronizing ovulation. nih.gov A novel gel formulation was developed for the intravaginal delivery of triptorelin in swine. nih.govresearchgate.net

The formulation consisted of triptorelin in a 1.2% methylcellulose (B11928114) gel. nih.gov Studies in gilt models were conducted to determine the optimal dose to induce a luteinizing hormone (LH) surge. nih.gov Further research in weaned sows aimed to refine the dosage and timing of administration to achieve a high degree of ovulation synchrony. The results showed that a 200 μg dose of triptorelin administered at 96 hours post-weaning was highly effective, inducing ovulation in 81% of sows within 48 hours of treatment. nih.gov This was a significant improvement over lower doses or different administration timings. nih.gov Field trials confirmed that this protocol, followed by a single fixed-time artificial insemination (SFT-AI), resulted in a farrowing rate of 82.5%. nih.gov

Similar intravaginal triptorelin acetate gels have been tested in mares. oup.comresearchgate.net These studies also demonstrated that the gel could successfully increase LH concentrations and hasten the interval from treatment to ovulation. oup.com

Table 3: Efficacy of Intravaginal Triptorelin Gel in Swine

| Triptorelin Dose | Administration Time (Post-Weaning) | Outcome |

| 100 µg | 96 h | Induced LH surge but with insufficient ovulation synchrony (58% ovulated by 48h) nih.gov |

| 200 µg | 96 h | Induced ovulation in 81% of sows within 48 hours nih.gov |

Protection Against Enzymatic Degradation via Nanoparticle Encapsulation

A major challenge in peptide drug delivery, particularly through the skin, is degradation by peptidases. researchgate.nettandfonline.com Nanoparticle encapsulation has emerged as a key strategy to protect triptorelin from enzymatic attack. tandfonline.com

In one study, triptorelin was encapsulated in nanoparticles made from silk fibroin, a biocompatible polymer. nih.govtandfonline.com To test the protective effect of this encapsulation, an in vitro stability test was performed using homogenates of rat-skin tissues, which contain degrading enzymes. tandfonline.com The results were compelling: a solution of free triptorelin was rapidly hydrolyzed, with 26.16% degraded within just 5 minutes, and the drug became unquantifiable after 6 hours. tandfonline.com In stark contrast, triptorelin encapsulated within the silk fibroin nanoparticles showed significantly enhanced stability. Only 12.89% of the encapsulated triptorelin was degraded within 1 hour, and approximately 26% of the drug remained intact even after 6 hours. tandfonline.com

These findings confirm that the nanoparticles serve as effective protective "shells," shielding the triptorelin from enzymatic degradation and thereby increasing its bioavailability and prolonging its therapeutic effect. researchgate.nettandfonline.com

Table 4: In Vitro Stability of Triptorelin in Rat-Skin Homogenate

| Formulation | Percent Degraded (5 min) | Percent Degraded (1 hour) | Percent Remaining (6 hours) |

| Free Triptorelin Solution | 26.16% ± 5.74% tandfonline.com | Not Reported | Unquantifiable tandfonline.com |

| Triptorelin in Nanoparticles | Not Reported | 12.89% ± 4.87% tandfonline.com | ~26% tandfonline.com |

Synthetic Methodologies for Triptorelin Peptide and Analogs

The synthesis of Triptorelin and its analogs is a sophisticated process that primarily relies on solid-phase peptide synthesis, a technique that has been refined to enhance yield, purity, and efficiency. Concurrently, research into novel bioisosteric analogs aims to improve the compound's therapeutic properties.

Solid-phase peptide synthesis (SPPS) is the predominant method for producing Triptorelin. This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the amino acids is a common strategy.

The synthesis process generally follows these key steps:

Resin Activation: The process begins with a suitable resin, such as Rink Amide AM or Rink Amide MBHA resin, which is activated for the attachment of the first amino acid.

Amino Acid Coupling: The C-terminal amino acid, Glycine (B1666218) (Gly), protected with an Fmoc group (Fmoc-Gly-OH), is coupled to the resin.

Deprotection: The Fmoc group is removed from the attached amino acid, typically using a solution of piperidine in a solvent like dimethylformamide (DMF), to expose the free amino group for the next coupling reaction.

Iterative Coupling and Deprotection: Subsequent protected amino acids are sequentially coupled to the growing peptide chain, followed by the removal of the Fmoc protecting group at each step. This cycle is repeated until the full decapeptide sequence of Triptorelin is assembled on the resin.

Cleavage and Deprotection of Side Chains: Once the synthesis of the peptide chain is complete, the peptide is cleaved from the resin, and the protecting groups on the amino acid side chains are simultaneously removed. This is often achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers.

Purification: The crude peptide is then purified to obtain the final high-purity Triptorelin product.

This method offers several advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification of the final product. The process is also amenable to automation, which enhances reproducibility and efficiency.

The design and synthesis of novel bioisosteric analogs of Triptorelin aim to enhance its biological activity, stability, and pharmacokinetic profile. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

One area of research focuses on replacing the C-terminal amide or the N-terminal pyroglutamic acid of Triptorelin with a tetrazole moiety. The tetrazole ring is a well-known bioisostere of the carboxylic acid group and can also mimic the cis-amide bond conformation. This modification can lead to analogs with improved metabolic stability and potentially altered receptor binding affinities.

The synthesis of these analogs also utilizes solid-phase peptide synthesis. For C-terminal modification, a tetrazole-containing building block is incorporated at the end of the peptide chain. For N-terminal modification, a tetrazole-containing moiety is coupled to the N-terminus of the synthesized peptide after cleavage from the resin. Studies have shown that such analogs can exhibit significant biological activity.

Alkylation and methylation are chemical modifications that can be strategically employed to enhance the properties of peptides like Triptorelin. These modifications can improve metabolic stability, receptor binding affinity, and cell permeability.

N-methylation, the introduction of a methyl group to the nitrogen atom of the peptide backbone, can protect the peptide from enzymatic degradation and modulate its conformation. Research on methylated Triptorelin variants has shown that these modifications can influence receptor binding and anti-proliferative potency. For instance, a study investigating methylated-Trp⁶ Triptorelin variants demonstrated differential effects on receptor activation and cell growth inhibition. Notably, 5-Methyl-DL-Trp⁶-Triptorelin was found to be equipotent to Triptorelin, suggesting that strategic methylation can be a viable approach to developing new analogs with potentially improved pharmacological profiles. researchgate.net

Alkylation, the addition of an alkyl group, at specific positions in the peptide sequence can also impact its biological activity. For example, modifications at position 9 of the GnRH decapeptide through alkylation have been explored in the development of GnRH agonists. wikipedia.org These strategies aim to create analogs with enhanced stability and efficacy. The introduction of N-alkylated amino acids can lead to peptides with improved pharmacological properties. novoprolabs.commdpi.com

| Modification Strategy | Potential Enhancement | Example in GnRH Analogs |

| N-Methylation | Increased metabolic stability, altered receptor binding, improved cell permeability. mdpi.comnih.govnih.govnih.govspringernature.comresearchgate.net | 5-Methyl-DL-Trp⁶-Triptorelin showed equipotency to Triptorelin. researchgate.net |

| Alkylation | Enhanced stability and efficacy. | Alkylation at position 9 of the GnRH decapeptide. wikipedia.org |

Impurity Profiling and Purification Techniques in Crude Mixtures

The synthesis of Triptorelin inevitably produces a crude mixture containing the desired peptide along with various impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and side-products from the cleavage and deprotection steps. Therefore, rigorous impurity profiling and efficient purification techniques are essential to ensure the safety and efficacy of the final drug substance.

High-performance liquid chromatography (HPLC) is the primary technique used for both the analysis of impurities and the purification of crude Triptorelin. researchgate.netchromatographyonline.com The optimization of the chromatographic separation is crucial for achieving high purity.

Impurity Profiling: Reverse-phase HPLC (RP-HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying impurities in the crude Triptorelin mixture. chromatographyonline.comnih.gov The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile. nih.govgoogle.compatsnap.com By analyzing the mass-to-charge ratio of the eluting peaks, it is possible to identify various process-related impurities and degradation products. chromatographyonline.comnih.gov Recent studies have identified several acylated impurities in Triptorelin acetate microspheres using HPLC and HPLC-quadrupole time-of-flight tandem mass spectrometry (HPLC–QTOF-MS). chromatographyonline.com

Purification Techniques: Preparative RP-HPLC is the standard method for purifying crude Triptorelin on a large scale. nih.govgoogle.compatsnap.com The process involves injecting the crude peptide mixture onto a preparative HPLC column and collecting the fraction containing the pure Triptorelin. The choice of stationary phase, mobile phase composition, gradient profile, and flow rate are all critical parameters that need to be optimized to achieve efficient separation and high yield.

A typical purification process might involve a multi-step chromatographic approach:

Initial Purification: The crude peptide is first subjected to a primary purification step using preparative RP-HPLC to remove the bulk of the impurities.

Intermediate Purification: Fractions containing Triptorelin of a certain purity are then pooled and may undergo a second purification step under different chromatographic conditions to remove closely eluting impurities.

Salt Exchange/Final Polishing: A final chromatographic step may be employed to exchange the counter-ion (e.g., from TFA to acetate) and to remove any remaining trace impurities.

The optimization of these chromatographic steps is essential for obtaining Triptorelin (trifluoroacetate salt) that meets the stringent purity requirements for pharmaceutical use.

| Chromatographic Parameter | Role in Optimization |

| Stationary Phase | Typically C8 or C18 reversed-phase columns are used for peptide separation. nih.gov |

| Mobile Phase | A mixture of an aqueous buffer (e.g., TFA, phosphate, or acetate buffer) and an organic modifier (e.g., acetonitrile). The pH and composition are adjusted for optimal separation. nih.govgoogle.compatsnap.com |

| Elution Mode | Gradient elution, where the concentration of the organic modifier is gradually increased, is commonly used to separate peptides with different hydrophobicities. nih.govgoogle.compatsnap.com |

| Flow Rate | Optimized to balance separation efficiency and run time. |

| Detection | UV detection at specific wavelengths (e.g., 220 nm or 280 nm) is used to monitor the elution of the peptides. |

An in-depth examination of the chemical synthesis and analytical characterization of Triptorelin, specifically as a trifluoroacetate (B77799) salt, reveals a landscape of sophisticated methodologies. These techniques are pivotal for ensuring the purity, stability, and efficacy of the compound and its various formulations. Research in this area spans from optimizing chromatographic separations to advanced characterization of drug delivery systems and metabolic pathways.

Emerging Research Avenues and Future Directions

Development of Targeted Delivery Strategies and Diagnostic Agents